sodium [1-(2-methoxyethyl)-1H-pyrrol-2-yl]methanolate
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Overview
Description
Sodium [1-(2-methoxyethyl)-1H-pyrrol-2-yl]methanolate is a chemical compound with the molecular formula C8H12NNaO2 and a molecular weight of 177.18 g/mol . It belongs to the class of pyrrole derivatives and is characterized by the presence of a sodium ion, a methoxyethyl group, and a pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium [1-(2-methoxyethyl)-1H-pyrrol-2-yl]methanolate typically involves the reaction of 1-(2-methoxyethyl)-1H-pyrrole with sodium methoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
[ \text{1-(2-methoxyethyl)-1H-pyrrole} + \text{NaOCH}_3 \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Sodium [1-(2-methoxyethyl)-1H-pyrrol-2-yl]methanolate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: It can be reduced to yield pyrrole derivatives with different substituents.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while reduction can produce various pyrrole derivatives.
Scientific Research Applications
Sodium [1-(2-methoxyethyl)-1H-pyrrol-2-yl]methanolate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sodium [1-(2-methoxyethyl)-1H-pyrrol-2-yl]methanolate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its methoxyethyl group and pyrrole ring play crucial roles in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
- Sodium [1-(2-ethoxyethyl)-1H-pyrrol-2-yl]methanolate
- Sodium [1-(2-propoxyethyl)-1H-pyrrol-2-yl]methanolate
- Sodium [1-(2-butoxyethyl)-1H-pyrrol-2-yl]methanolate
Uniqueness
Sodium [1-(2-methoxyethyl)-1H-pyrrol-2-yl]methanolate is unique due to its specific methoxyethyl substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
sodium;[1-(2-methoxyethyl)pyrrol-2-yl]methanolate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12NO2.Na/c1-11-6-5-9-4-2-3-8(9)7-10;/h2-4H,5-7H2,1H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDLDGQAJDXBPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC=C1C[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12NNaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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